Product packaging for DI-1-Adamantylphosphinic chloride(Cat. No.:CAS No. 126683-99-6)

DI-1-Adamantylphosphinic chloride

Cat. No.: B136732
CAS No.: 126683-99-6
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
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Description

DI-1-Adamantylphosphinic chloride is a useful research compound. Its molecular formula is C20H30ClOP and its molecular weight is 352.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-adamantyl(chloro)phosphoryl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVOXURDFZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409322
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126683-99-6
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Friedel Crafts Alkylation:

A significant and direct method for synthesizing di-1-adamantylphosphinic chloride involves the Friedel-Crafts alkylation of adamantane (B196018) with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds through the initial formation of di(1-adamantyl)phosphinic chloride, which serves as a key intermediate in the synthesis of related phosphine (B1218219) ligands. This method is notable as it constructs the di-adamantylated phosphorus core and establishes the phosphinic chloride functionality in a single process.

Reaction Scheme: 2 Ad-H + PCl₃ + AlCl₃ → (Ad)₂P(O)Cl

This approach is foundational for creating the P-C bonds with the bulky adamantyl groups directly from the adamantane hydrocarbon.

Grignard Reaction with Phosphorus Oxychloride:

A more conventional organometallic approach involves the reaction of two equivalents of 1-adamantylmagnesium bromide with a phosphorus halide that already contains the phosphoryl (P=O) group, such as phosphorus oxychloride (POCl₃).

Reaction Scheme: POCl₃ + 2 Ad-MgBr → (Ad)₂P(O)Cl + 2 MgBrCl

The synthesis of the adamantyl Grignard reagent itself is challenging due to the steric hindrance of the cage-like structure. Specialized conditions, such as the "static" method where the reaction medium is not stirred, have been developed to successfully prepare 1-adamantylmagnesium bromide in moderate yields kiku.dk. The reaction of Grignard reagents with POCl₃ can sometimes lead to a mixture of mono-, di-, and tri-substituted products. The high steric hindrance of the adamantyl group can favor the formation of the di-substituted product, di-1-adamantylphosphinic chloride, by preventing the addition of a third adamantyl group. However, controlling the stoichiometry and reaction conditions is crucial to optimize the yield of the desired product and minimize the formation of byproducts nih.gov.

Starting MaterialsMethodKey Features
Adamantane (B196018), PCl₃, AlCl₃Friedel-Crafts AlkylationDirect synthesis of the target compound from the hydrocarbon.
1-Adamantylmagnesium bromide, POCl₃Grignard ReactionStepwise formation of P-C bonds; requires pre-formation of the Grignard reagent.

Reactivity and Reaction Mechanisms of Di 1 Adamantylphosphinic Chloride

Hydrolysis Reactions

Hydrolysis of di-1-adamantylphosphinic chloride involves the reaction of the compound with water, leading to the substitution of the chlorine atom with a hydroxyl group.

The hydrolysis of this compound yields di-1-adamantylphosphinic acid. This reaction proceeds via a nucleophilic attack by water on the electrophilic phosphorus atom, resulting in the displacement of the chloride ion. The initial product, di-1-adamantylphosphinic acid, exists in equilibrium with its tautomeric form, di-1-adamantylphosphine (B159878) oxide. Due to the high stability of the phosphoryl (P=O) bond, the equilibrium heavily favors the phosphine (B1218219) oxide structure. The bulky adamantyl groups are known to kinetically stabilize reactive phosphorus species. researchgate.net

(C₁₀H₁₅)₂POCl + H₂O → (C₁₀H₁₅)₂P(O)OH + HCl

This resulting phosphinic acid is structurally characterized by a distorted tetrahedral geometry around the phosphorus atom. researchgate.net

The hydrolysis of this compound can be better understood by comparing it with the hydrolysis of simpler phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).

Phosphorus Pentachloride (PCl₅): The hydrolysis of PCl₅ is a vigorous, multi-step process. youtube.comwikipedia.org In the presence of a limited amount of water, it first forms phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). wikipedia.orgsciencemadness.org

PCl₅ + H₂O → POCl₃ + 2 HCl wikipedia.orgchemeurope.com

PCl₅ + 4 H₂O → H₃PO₄ + 5 HCl wikipedia.org

Phosphorus Trichloride (PCl₃): Phosphorus trichloride also reacts vigorously with water. wikipedia.org The hydrolysis of PCl₃ yields phosphorous acid (H₃PO₃) and hydrochloric acid. wikipedia.orgdoubtnut.com This reaction is known to be potentially hazardous, as it can be explosive and may form other reactive byproducts if not controlled. quora.comgoogle.com The mechanism is considered to be a nucleophilic substitution where water attacks the phosphorus atom. stackexchange.com

PCl₃ + 3 H₂O → H₃PO₃ + 3 HCl wikipedia.org

The table below summarizes the key differences in the hydrolysis of these compounds.

FeatureThis compoundPhosphorus Pentachloride (PCl₅)Phosphorus Trichloride (PCl₃)
Phosphorus Oxidation State +3+5+3
Initial Hydrolysis Product Di-1-adamantylphosphinic acidPhosphorus oxychloride (POCl₃) wikipedia.orgsciencemadness.orgPhosphorous acid (H₃PO₃) doubtnut.com
Final Hydrolysis Product Di-1-adamantylphosphinic acidOrthophosphoric acid (H₃PO₄) wikipedia.orgchemeurope.comPhosphorous acid (H₃PO₃) wikipedia.org
Reaction Vigor ControlledViolent, Exothermic youtube.comrsc.orgVigorous, potentially explosive wikipedia.orgquora.com

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, where the chloride acts as a good leaving group. This reactivity is fundamental to synthesizing a range of organophosphorus compounds.

The reaction of this compound with alcohols, phenols, or amines leads to the formation of phosphinates (esters of phosphinic acid) and phosphinic amides, respectively. These are classic examples of nucleophilic acyl substitution-type reactions.

When this compound is treated with an alcohol (R-OH) or a phenol (B47542) (Ar-OH), it forms the corresponding phosphinate ester. chemguide.co.uklibretexts.org The reaction involves the nucleophilic attack of the oxygen atom from the alcohol or phenol on the electrophilic phosphorus center, leading to the elimination of hydrogen chloride. chemguide.co.ukchemguide.co.uk

(C₁₀H₁₅)₂POCl + R-OH → (C₁₀H₁₅)₂P(O)OR + HCl (C₁₀H₁₅)₂POCl + Ar-OH → (C₁₀H₁₅)₂P(O)OAr + HCl

To drive the reaction to completion, a weak base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrogen chloride byproduct. youtube.com While alcohols typically react readily, phenols can be less reactive. chemguide.co.uk In such cases, converting the phenol to its more nucleophilic phenoxide salt (by using a base like sodium hydroxide) can accelerate the reaction. chemguide.co.uklibretexts.org

The reaction between this compound and primary (R-NH₂) or secondary (R₂NH) amines produces phosphinic amides. organic-chemistry.orgrsc.org The nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus atom and displacing the chloride ion. chemguide.co.ukchemguide.co.uk

(C₁₀H₁₅)₂POCl + 2 R-NH₂ → (C₁₀H₁₅)₂P(O)NHR + R-NH₃⁺Cl⁻ (C₁₀H₁₅)₂POCl + 2 R₂NH → (C₁₀H₁₅)₂P(O)NR₂ + R₂NH₂⁺Cl⁻

These reactions are typically carried out in an aprotic solvent, and an excess of the amine or an auxiliary base (like triethylamine) is used to scavenge the HCl formed. commonorganicchemistry.comreddit.com The reaction is generally rapid, often proceeding to completion at room temperature. commonorganicchemistry.com The resulting phosphinic amides are valuable compounds in various fields of chemistry. organic-chemistry.org

The table below provides a summary of these nucleophilic substitution reactions.

NucleophileReagent TypeProduct ClassGeneral Product Structure
AlcoholR-OHPhosphinate (Ester)(C₁₀H₁₅)₂P(O)OR
PhenolAr-OHPhosphinate (Ester)(C₁₀H₁₅)₂P(O)OAr
Primary AmineR-NH₂Phosphinic Amide(C₁₀H₁₅)₂P(O)NHR
Secondary AmineR₂NHPhosphinic Amide(C₁₀H₁₅)₂P(O)NR₂

Formation of Phosphinates (Esters) and Phosphinic Amides

Role as a Synthetic Intermediate for Organophosphorus Compounds

This compound serves as a crucial precursor for the synthesis of a diverse array of organophosphorus compounds. smolecule.com Its reactivity allows for the formation of new phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, and other bonds, leading to molecules with potential applications in catalysis, materials science, and medicinal chemistry. smolecule.combeilstein-journals.org

The bulky adamantyl groups play a significant role in directing the outcome of reactions and stabilizing the resulting products. smolecule.com For instance, the steric hindrance provided by these groups can influence the coordination chemistry of the resulting phosphine ligands, making them effective in various transition-metal-catalyzed reactions. smolecule.com

The synthesis of novel organophosphorus compounds often involves the reaction of this compound with various nucleophiles. nih.gov These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center, where the chloride ion is displaced by the incoming nucleophile. The specific nature of the nucleophile determines the class of organophosphorus compound formed. For example, reactions with alcohols or phenols would yield phosphinate esters, while reactions with amines would produce phosphinic amides.

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of phosphine ligands for catalysis, particularly in palladium-catalyzed cross-coupling reactions. smolecule.com

Generation of Phosphines via Reduction

A key transformation of this compound is its reduction to the corresponding phosphine, di(1-adamantyl)phosphine. This reduction is a critical step in the synthesis of this bulky phosphine, which is a valuable ligand in catalysis. Two common reducing agents for this purpose are lithium aluminum hydride and trichlorosilane (B8805176).

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including phosphinic chlorides. masterorganicchemistry.comyoutube.com The reduction of this compound with LiAlH₄ proceeds efficiently to yield di(1-adamantyl)phosphine.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive LiAlH₄. The general procedure involves the careful addition of the phosphinic chloride solution to a suspension of LiAlH₄. The reaction mixture is then stirred, often at room temperature, to ensure complete reduction.

Table 1: Reduction of this compound with Lithium Aluminum Hydride

ParameterDetails
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Reaction Conditions Typically room temperature
Product Di(1-adamantyl)phosphine

This table summarizes the key parameters for the reduction of this compound using lithium aluminum hydride.

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic phosphorus atom of the phosphinic chloride. This is followed by the departure of the chloride leaving group. Subsequent workup with water is necessary to quench any excess LiAlH₄ and to hydrolyze the intermediate aluminum complexes to afford the final phosphine product. The use of LiAlH₄ is advantageous due to its high reactivity, which often leads to high yields of the desired phosphine. masterorganicchemistry.comyoutube.com

Trichlorosilane (HSiCl₃) is another effective reducing agent for the conversion of phosphinic chlorides to phosphines. While specific studies detailing the reduction of this compound with trichlorosilane are not as prevalent in the readily available literature, the general reactivity of trichlorosilane suggests its applicability in this transformation.

Trichlorosilane is often used in the presence of a base, such as a tertiary amine, which is believed to activate the silane (B1218182) for the reduction process. The reaction mechanism likely involves the formation of a more reactive silylating agent that facilitates the reduction of the P-Cl bond.

Hydrosilylation reactions, which involve the addition of a Si-H bond across a double bond, are a well-established application of trichlorosilane, often catalyzed by transition metals. bohrium.comnih.govresearchgate.netnih.gov While this is a different reaction type, it underscores the reactivity of the Si-H bond in trichlorosilane. The reduction of a phosphinic chloride would involve the cleavage of the P-Cl bond and the formation of a P-H bond, a process for which trichlorosilane is a suitable reagent.

Stereochemical Considerations in Reactions

When the phosphorus atom in a phosphinic chloride is a stereocenter (i.e., it is attached to four different groups), reactions at this center can proceed with either retention or inversion of configuration. Understanding the stereochemical outcome is crucial for the synthesis of enantiomerically pure organophosphorus compounds, which are important in various fields, including asymmetric catalysis and medicinal chemistry. mdpi.com

The stereochemical course of nucleophilic substitution at a chiral phosphorus center in a phosphinic chloride is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

Inversion of Configuration: This outcome is often observed in reactions that proceed through a bimolecular nucleophilic substitution (Sₙ2)-like mechanism. libretexts.org In this scenario, the nucleophile attacks the phosphorus atom from the side opposite to the leaving group (the chloride ion). libretexts.orgquora.com This "backside attack" leads to a Walden inversion, where the stereochemistry at the phosphorus center is inverted. libretexts.org

Retention of Configuration: Retention of configuration implies that the nucleophile effectively replaces the leaving group from the same side. vedantu.com This can occur through various mechanisms. One possibility is a double inversion process, where two consecutive Sₙ2 reactions occur, resulting in a net retention of stereochemistry. youtube.com Another pathway involves the formation of an intermediate with a different geometry, which then collapses to the product with the original configuration. In some cases, frontside attack of the nucleophile is possible, leading directly to retention. vedantu.com

Studies on related P-stereogenic chlorophosphines have shown that the stereochemical outcome can be highly dependent on the nature of the nucleophile. For instance, reactions with aliphatic Grignard reagents have been observed to proceed with inversion of configuration, while reactions with aromatic Grignard reagents can lead to retention. acs.org This difference is attributed to the electronic properties of the nucleophiles and their interaction with the phosphorus center. acs.org

In the context of this compound, while the phosphorus atom is not chiral due to the presence of two identical adamantyl groups, the principles of retention and inversion are fundamental to understanding the reactivity of related chiral phosphinic chlorides. nih.gov The bulky adamantyl groups would undoubtedly exert a significant steric influence on the approach of a nucleophile, which could favor one stereochemical pathway over another in analogous chiral systems.

Advanced Applications in Organic Synthesis and Catalysis

Ligand Precursors for Transition Metal Catalysis

Di-1-adamantylphosphinic chloride (C₂₀H₃₀ClOP) serves as a critical precursor in the synthesis of advanced phosphine (B1218219) ligands utilized in transition metal catalysis. smolecule.comstrem.com Its two bulky adamantyl groups confer significant steric hindrance, a property that is highly desirable in the design of ligands for catalytic applications. smolecule.com These ligands are instrumental in stabilizing metal centers and promoting reactivity, particularly in palladium- and nickel-catalyzed reactions. smolecule.com The unique combination of steric bulk and the electronic properties of the ligands derived from this chloride distinguishes them, enhancing the efficiency and selectivity of various catalytic processes. smolecule.com

The synthesis of di(1-adamantyl)alkylphosphines from this compound is a well-established process. The initial step involves the reduction of the phosphinic chloride to the corresponding secondary phosphine, di(1-adamantyl)phosphine. This transformation can be effectively achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net

Following the reduction, an improved and more practical synthetic route involves the direct alkylation of the resulting di(1-adamantyl)phosphine. researchgate.netresearchgate.net This is followed by the deprotonation of the intermediate phosphonium (B103445) halide to yield the final di(1-adamantyl)alkylphosphine. researchgate.netresearchgate.net This method avoids the use of hazardous reagents like phosgene (B1210022) and circumvents the formation of sensitive intermediates such as lithium di(1-adamantyl)phosphide, making it a more efficient protocol. researchgate.netresearchgate.net The resulting tertiary phosphines are highly sought after as ligands due to the exceptional steric bulk imparted by the adamantyl groups and their strong electron-donating nature, which surpasses that of many other alkylphosphines. researchgate.netprinceton.edu

Ligands derived from this compound, specifically di(1-adamantyl)alkylphosphines, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions. The significant steric hindrance and potent electron-donating characteristics of these phosphines are key to their success. princeton.edu They facilitate the formation of catalytically active, coordinatively unsaturated palladium(0) species, stabilize catalytic intermediates, and can accelerate crucial steps in the catalytic cycle, such as oxidative addition. princeton.educore.ac.uk These properties make them particularly effective for reactions involving challenging substrates, like unreactive and deactivated aryl chlorides. researchgate.netacs.org

Di(1-adamantyl)phosphine oxide, a stable tautomer of the phosphinous acid derived from the parent chloride, has been used to synthesize highly effective palladium(II) precatalysts (POPd-Ad and POPd2-Ad). acs.orgnih.gov These precatalysts are exceptionally active in the Suzuki-Miyaura coupling of a wide range of unreactive aryl chlorides. acs.orgnih.gov The bulky adamantyl groups are crucial, as the resulting ligands facilitate the challenging oxidative addition of aryl chlorides to the palladium center. nih.gov The catalyst system is robust, allowing for high yields with low catalyst loadings and short reaction times. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using POPd-Ad Precatalyst

Aryl Chloride SubstrateProductYield (%)
4-Chloroacetophenone4-Acetylbiphenyl95
4-Chlorobenzonitrile4-Cyanobiphenyl98
Methyl 4-chlorobenzoateMethyl 4-phenylbenzoate96
2-Chlorotoluene2-Methylbiphenyl91
1-Chloro-4-methoxybenzene4-Methoxybiphenyl85

Reaction Conditions: Aryl chloride (1 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3 mmol), Pd precatalyst (0.1 mol %), in dioxane at 100°C for 0.5 h. Data sourced from literature. nih.gov

Alkyl-di-(1-adamantyl)phosphonium salts, which are direct derivatives of the ligands synthesized from this compound, serve as excellent and practical ligand precursors for the palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides. researchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds. The use of these bulky phosphine ligands enables the amination of a broad spectrum of substrates, including both activated and deactivated aryl chlorides, with various primary and secondary amines, achieving good to excellent yields (73–99%) with low catalyst loadings. researchgate.net

The Sonogashira coupling, a reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is effectively catalyzed by palladium complexes with di(1-adamantyl)alkylphosphine ligands. researchgate.net For instance, di(1-adamantyl)-n-butylphosphine (known as cataCXium® A) is a highly effective ligand for this transformation. researchgate.net Palladium catalysts incorporating this ligand have been successfully employed in carbonylative Sonogashira reactions, demonstrating high tolerance for various functional groups, such as bromides and iodides, on the substrates. researchgate.net

Formation of Phosphonium Salts for Catalytic Applications

Di(1-adamantyl)phosphinic chloride is a precursor to di(1-adamantyl)phosphine, which can be readily converted into various phosphonium salts. These salts are often more stable and easier to handle than the corresponding phosphines, making them convenient pre-catalysts for a range of reactions. nih.gov The alkylation of di(1-adamantyl)phosphine with alkyl halides, followed by deprotonation, provides an improved synthesis of di(1-adamantyl)alkylphosphines. nih.gov

Alkyl-di-(1-adamantyl)phosphonium salts have demonstrated utility as practical ligand precursors for palladium-catalyzed amination of aryl chlorides, achieving good to excellent yields. nih.gov The synthesis of these phosphonium salts avoids the use of hazardous reagents like phosgene. nih.gov

Table 4: Synthesis of Di(1-adamantyl)alkylphosphonium Salts

Starting MaterialAlkylating AgentProductReference
Di(1-adamantyl)phosphineMethyl iodideMethyl-di(1-adamantyl)phosphonium iodide nih.gov
Di(1-adamantyl)phosphinen-Butyl bromiden-Butyl-di(1-adamantyl)phosphonium bromide nih.gov
Di(1-adamantyl)phosphineBenzyl chlorideBenzyl-di(1-adamantyl)phosphonium chlorideGeneral methodology

Role in Stereoselective Synthesis

The steric bulk of phosphine ligands plays a crucial role in controlling the stereoselectivity of many catalytic reactions. While specific examples detailing the use of this compound-derived ligands in stereoselective synthesis are not widespread in the literature, the principles of asymmetric catalysis suggest their potential. The large adamantyl groups can create a well-defined chiral pocket around the metal center, influencing the approach of substrates and leading to the preferential formation of one enantiomer or diastereomer. The stereochemical outcome of cross-coupling reactions, such as the Negishi and Stille couplings, has been shown to be dependent on the phosphine ligand used. nih.gov The development of chiral phosphine ligands is a cornerstone of asymmetric catalysis.

Building Blocks for Complex Molecular Architectures

Beyond its use in catalysis, this compound and its derivatives serve as valuable building blocks for the synthesis of complex molecules with specific functions.

Phosphinic dipeptide analogues are compounds where the amide bond is replaced by a phosphinate moiety. They are of significant interest as transition-state analogue inhibitors of metalloproteases. The synthesis of these analogues often involves the use of protecting groups for the phosphinic acid functionality. The adamantyl group, derived from adamantanol, has been shown to be a convenient protecting group for the hydroxyphosphinyl function in the synthesis of phosphinic peptides. This protection strategy is compatible with solid-phase peptide synthesis (SPPS) using the Fmoc strategy.

The adamantyl-protected phosphinic dipeptides are stable under basic conditions and the adamantyl group can be removed under mild acidic conditions. The synthesis of these building blocks can be achieved through a multi-step sequence involving the protection of a phosphinic acid, followed by further synthetic manipulations.

Table 5: Synthesis of Adamantyl-Protected Phosphinic Dipeptide Building Block

Starting MaterialKey ReagentsProductYield (%)Reference
Cbz-Pheψ[P(O)(OH)CH₂]Gly-OBn1-Adamantanol, Ag₂OCbz-Pheψ[P(O)(OAd)CH₂]Gly-OBnNot specified
Fmoc-Glyψ[P(O)(OH)CH₂]Leu-OBn1-Adamantanol, Ag₂OFmoc-Glyψ[P(O)(OAd)CH₂]Leu-OBnNot specified

Note: This table illustrates the use of adamantyl protection in the synthesis of phosphinic dipeptide analogues. The yields for these specific steps were not detailed in the provided references.

Integration into Supramolecular Chemistry and Functional Materials

The integration of this compound, and more commonly its derivative Di(1-adamantyl)phosphinous acid (Ad₂P(OH)), into supramolecular chemistry and functional materials is an area of growing interest. The unique structural characteristics of the di-1-adamantylphosphine (B159878) moiety, namely its significant steric bulk and electron-donating nature, make it a compelling building block for the design of complex molecular architectures and materials with tailored properties.

The primary route for incorporating the di-1-adamantylphosphinyl group into larger structures is through the reactivity of the P-Cl bond in this compound or the P-OH group in its hydrolyzed form, Di(1-adamantyl)phosphinous acid. These functional groups allow for the formation of coordination complexes and potentially for the construction of extended networks through hydrogen bonding.

Role in the Formation of Functional Metal Complexes

A significant application of di-1-adamantylphosphinous acid, derived from the hydrolysis of this compound, is in the synthesis of palladium(II) precatalysts. These complexes are functional materials designed for high efficacy in challenging cross-coupling reactions. The bulky di(1-adamantyl)phosphinous acid ligand plays a crucial role in stabilizing the metal center and promoting its catalytic activity.

Detailed research has led to the synthesis and characterization of specific palladium complexes incorporating the Di(1-adamantyl)phosphinous acid (PA-Ad) ligand. For instance, two notable complexes, POPd-Ad and POPd2-Ad, have been synthesized and their structures elucidated through X-ray crystallography. acs.org The molecular structure of POPd-Ad reveals significant steric repulsion between the two adjacent adamantyl substituents on the two Ad₂P-OH ligands. acs.org This steric hindrance is a key factor influencing the geometry and reactivity of the complex.

The table below summarizes key structural parameters for the POPd-Ad complex, highlighting the influence of the bulky adamantyl groups on the coordination environment of the palladium center. acs.org

Parameter Value Significance
Pd–P Bond Length2.3483(5) ÅAmong the longest Pd(II) ← P(OH)R₂ dative bond distances, indicating significant steric repulsion. acs.org
Pd–Cl Bond Length2.3082(6) ÅA typical bond length for palladium-chlorine bonds in similar complexes. acs.org

These complexes serve as effective precatalysts for the Suzuki-Miyaura cross-coupling of unreactive aryl chlorides, demonstrating their utility as functional materials in organic synthesis. acs.org The high performance of these catalysts is attributed to the unique combination of the steric and electronic properties conferred by the di-1-adamantylphosphinous acid ligand.

Potential for Supramolecular Assembly via Hydrogen Bonding

Phosphinic acids are known to form robust hydrogen-bonded networks. This self-assembly behavior is driven by the formation of strong O-H···O=P hydrogen bonds between adjacent molecules, leading to the creation of dimers, chains, or more complex supramolecular architectures. While specific studies detailing the supramolecular assembly of Di(1-adamantyl)phosphinic acid through hydrogen bonding are not extensively documented, the fundamental principles of phosphinic acid chemistry suggest a high potential for such interactions.

The general structure of a hydrogen-bonded phosphinic acid dimer is depicted below:

Generated code

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the characterization of Di-1-adamantylphosphinic chloride, providing detailed information about its molecular structure.

The ³¹P NMR spectrum of this compound provides specific information about the local electronic environment of the phosphorus atom. In a chloroform-d (B32938) (CDCl₃) solvent, the compound exhibits a signal at a chemical shift of +87.19 ppm. appchemical.com This signal has been reported as a multiplet, indicating spin-spin coupling with adjacent nuclei, although specific coupling constants are not detailed in the available literature. appchemical.com The chemical shift value is characteristic for a pentavalent phosphorus atom in this type of chemical environment.

Parameter Value Solvent
³¹P Chemical Shift (δ)+87.19 ppmCDCl₃

The ¹H NMR spectrum complements the ³¹P NMR data by providing information on the proton environments within the adamantyl groups. For this compound, the protons of the two adamantyl cages appear as a complex multiplet in the region of δ 1.77-2.31 ppm. appchemical.com This multiplet integrates to 30 protons, consistent with the molecular structure. appchemical.com

Detailed experimental data for the ¹³C NMR analysis of this compound, including specific chemical shifts for the quaternary, methine (CH), and methylene (B1212753) (CH₂) carbons of the adamantyl frameworks, are not extensively reported in the surveyed scientific literature.

Nucleus Chemical Shift (δ) Multiplicity Assignment
¹H1.77-2.31 ppmMultiplet (m)30H, Adamantyl protons

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and integrity of this compound. While it is noted that Electron Ionization Mass Spectrometry (EI-MS) has been used to corroborate the molecular weight of the compound, specific details regarding the fragmentation patterns, such as the mass-to-charge ratios (m/z) of fragment ions, are not available in the reviewed literature.

X-ray Crystallography and Molecular Structure Analysis

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of this compound in the solid state. Analysis has confirmed the compound's molecular geometry and provided precise measurements of its bond lengths and angles. appchemical.comresearchgate.net

The molecular structure of this compound is characterized by a distorted tetrahedral geometry around the central phosphorus atom. researchgate.net This geometry is a consequence of the steric repulsion between the two bulky 1-adamantyl groups, the phosphoryl oxygen atom, and the chlorine atom, all bonded to the phosphorus center. This arrangement is a key structural feature influencing the compound's chemical behavior. researchgate.net

Crystallographic studies have enabled the precise determination of key bond lengths within the molecule. A comparative analysis with its thiophosphinic chloride analog (1-Ad₂P(S)Cl) has provided specific bond length values for this compound (referred to as 1-Ad₂P(O)Cl). researchgate.net

The length of the phosphorus-oxygen double bond (P=O) is reported to be 1.504(2) Å. The average length of the two phosphorus-carbon single bonds (P-C) connecting the phosphorus atom to the adamantyl groups is 1.845 Å. researchgate.net While the distorted tetrahedral geometry is established, specific bond angle values (e.g., C-P-C, O=P-Cl, C-P-Cl) for this compound are not explicitly detailed in the available literature, though they are reported for its thio-analogue. researchgate.net

Bond Bond Length (Å)
P=O1.504(2)
P-C (average)1.845

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For di-1-adamantylphosphinic chloride, DFT calculations can provide critical insights into its bonding, stability, and reactivity.

A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy conformation. Following this, various electronic properties can be calculated. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a higher propensity to react.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule. This surface illustrates the charge distribution and helps identify electrophilic and nucleophilic sites. In this compound, the phosphorus atom is expected to be highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the oxygen atom. The bulky adamantyl groups, being hydrocarbon moieties, would exhibit a largely non-polar surface. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-7.2-1.55.73.5
Di-tert-butylphosphinic chloride-7.5-1.36.23.8
Diphenylphosphinic chloride-6.8-2.04.83.2

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the electronic and steric nature of the substituents.

Prediction of Reactivity and Reaction Pathways

Theoretical studies are instrumental in predicting the reactivity of a compound and mapping out potential reaction pathways. For this compound, the primary site of reactivity is the phosphorus-chlorine (P-Cl) bond. The chlorine atom is a good leaving group, making the phosphorus center susceptible to nucleophilic attack.

Computational models can simulate the reaction of this compound with various nucleophiles, such as water, alcohols, or amines. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. For instance, the hydrolysis of this compound would likely proceed through a nucleophilic substitution reaction at the phosphorus center. The steric hindrance imposed by the two bulky adamantyl groups would significantly influence the reaction rate, likely favoring an S_N2-like mechanism with backside attack if sterically feasible, or potentially a more dissociative S_N1-like pathway. The significant steric bulk of the adamantyl groups can impede the access of reactants, thereby modulating intramolecular reactivity and increasing the compound's stability. nih.govnih.gov

Reactivity descriptors, derived from DFT calculations, such as Fukui functions and local softness, can provide more nuanced predictions of reactivity. These descriptors help to identify which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

NucleophileReaction PathwayCalculated Activation Energy (kcal/mol)
H₂OS_N2-like25
CH₃OHS_N2-like22
NH₃S_N2-like18

Note: The data in this table is hypothetical and illustrates the expected relative reactivity based on general principles of chemical reactivity.

Conformational Analysis of Adamantyl Substituents

The two adamantyl groups attached to the phosphorus atom in this compound introduce significant steric bulk and conformational complexity. A thorough conformational analysis is essential to understand the three-dimensional structure of the molecule and how this structure influences its properties and reactivity.

Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface of the molecule with respect to the rotation around the phosphorus-carbon bonds. This analysis would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them. The bulky and rigid cage-like structure of the adamantyl groups restricts the number of accessible conformations. nih.gov

The preferred orientation of the adamantyl groups will be one that minimizes steric clashes between them and with the other substituents on the phosphorus atom. This steric hindrance can also affect the bond angles around the phosphorus atom, potentially distorting it from an ideal tetrahedral geometry. researchgate.net Such distortions can, in turn, influence the electronic properties and reactivity of the P-Cl bond.

Table 3: Hypothetical Torsional Energy Barriers for Rotation of Adamantyl Groups

Dihedral AngleConformationRelative Energy (kcal/mol)
C-P-C-C (gauche)Staggered0
C-P-C-C (eclipsed)Eclipsed8

Note: The data in this table is hypothetical and intended to illustrate the energetic penalties associated with non-ideal conformations due to the steric bulk of the adamantyl groups.

Emerging Research Directions and Future Perspectives

Development of "Greener" Synthetic Routes

The future development of adamantyl-based phosphines is intrinsically linked to the adoption of more sustainable and safer synthetic methodologies. Traditional routes for creating related phosphine (B1218219) compounds have often relied on hazardous reagents. For instance, improved protocols for the synthesis of di(1-adamantyl)alkylphosphines have been specifically designed to avoid the use of highly toxic phosgene (B1210022) for chlorination steps and to circumvent the formation of sensitive intermediates like lithium di(1-adamantyl)phosphide. thieme-connect.comresearchgate.net

Further research is focused on replacing harsh reducing agents with more environmentally benign alternatives. The reduction of di-diamondoid phosphinic acid chlorides, which are structurally analogous to Di-1-adamantylphosphinic chloride, has been successfully achieved using trichlorosilane (B8805176). researchgate.net This indicates a promising avenue for reducing the environmental impact of the synthesis process, moving away from more hazardous reagents. The principles of green chemistry—emphasizing waste reduction, energy efficiency, and the use of renewable feedstocks—are central to this research direction. rsc.org Efforts to source adamantane (B196018) itself from more sustainable origins or to create analogues from renewable biomass are also part of this long-term perspective. rsc.orgrsc.org

Exploration of Novel Catalytic Applications Beyond Cross-Coupling

While ligands derived from this compound are well-regarded in palladium-catalyzed cross-coupling reactions, significant future potential lies in their application to other important chemical transformations. researchgate.netsigmaaldrich.comsigmaaldrich.com The exceptional steric bulk and electron-donating nature of these phosphines can be harnessed to control reactivity and selectivity in novel ways.

Emerging research demonstrates the successful use of adamantyl-containing phosphine ligands in a variety of non-coupling reactions:

Cyanation: A catalytic system based on tetraadamantylbiphosphine, a related bulky ligand, has shown superior activity in the palladium-catalyzed cyanation of various (hetero)aryl halides. researchgate.net

Carbonylation Reactions: Palladium complexes with adamantyl-cage phosphine ligands have demonstrated very high reactivity in the alkoxycarbonylation and hydroxycarbonylation of styrene. rsc.org This high reactivity even permits the use of challenging nucleophiles like tert-butanol. rsc.org

Future work will likely explore the use of these catalysts in other areas such as hydroformylation, hydroamination, and polymerization, where the ligand's bulk can influence regioselectivity and catalyst stability. uni-rostock.de

Integration into Advanced Functional Materials and Nanomaterials

Future research is focused on several key areas:

High-Performance Polymers: Anionic polymerization of monomers containing adamantyl groups, such as 4-(1-adamantyl)styrene, can produce polymers with predictable molecular weights and high thermal resistance. jst.go.jprsc.org These materials are promising for applications requiring robust performance under extreme conditions.

Nanomaterials and Dendrimers: The adamantane cage is a fundamental building block in nanotechnology, analogous to the smallest unit of a diamond lattice. researchgate.netresearchgate.net Research into di-diamondoid phosphinic acid chlorides highlights their utility as starting materials in coordination chemistry due to their extraordinary rigidity. researchgate.net Furthermore, adamantane derivatives are being used to create highly branched macromolecules called dendrimers, which have applications in drug delivery and surface recognition. nih.govpensoft.net

Self-Assembling Systems: The lipophilic nature of the adamantyl group allows it to act as an anchor in supramolecular structures like liposomes, which can be used for targeted drug delivery. nih.govpensoft.net

The integration of the phosphinic chloride functional group provides a reactive handle to incorporate these bulky, stabilizing adamantyl units into a wide array of polymeric and nanostructured systems.

Biological and Medicinal Chemistry Applications (excluding dosage/administration)

The adamantane scaffold is a well-established pharmacophore, forming the structural basis for several clinically approved drugs, including antiviral and antidiabetic agents. researchgate.netnih.gov This history provides a strong foundation for exploring the biological potential of novel organophosphorus compounds containing this moiety.

Key research avenues include:

Antiviral Agents: Esters and acids of phosphonic acid containing adamantane are considered compounds of great interest for the synthesis of new antiviral drugs. researchgate.net

Drug Delivery Systems: Adamantane's biocompatibility and ability to be incorporated into systems like liposomes and dendrimers make it a valuable component for developing advanced drug delivery platforms. pensoft.netpensoft.net These systems can improve drug solubility, bioavailability, and targeting to diseased tissues. pensoft.netpensoft.net

Bioactive Phosphine Oxides: The phosphine oxide group, closely related to the phosphinic chloride, is gaining attention in medicinal chemistry. Its incorporation into drug candidates can increase polarity and solubility, leading to improved metabolic stability. bldpharm.com The anticancer drug brigatinib, which contains a phosphine oxide moiety, exemplifies the success of this approach. bldpharm.com

Antidotes: Adamantyl derivatives of organophosphorus compounds have been evaluated for their potential as adjuvant therapy in treating poisoning from nerve agents and carbamates. nih.gov

The combination of the proven bioactivity of the adamantane cage with the unique properties of the phosphine oxide or related phosphorus functional groups represents a promising strategy for the design of new therapeutic agents. researchgate.netbldpharm.com

Chiral Synthesis and Asymmetric Catalysis

While this compound is an achiral molecule, its structure presents intriguing possibilities for the development of novel chiral ligands for asymmetric catalysis. The field of asymmetric catalysis heavily relies on chiral phosphine ligands to control the stereochemical outcome of reactions, and P-chiral phosphines—where the phosphorus atom itself is a stereocenter—are a particularly powerful class of ligands. researchgate.netnih.gov

The future in this area involves using the adamantyl group as a sterically dominant substituent to create new P-chiral environments. A hypothetical, yet chemically sound, approach would involve a synthetic sequence starting from a precursor like mono-adamantyl phosphine. By introducing a second, different substituent (R') to the phosphorus atom, a P-chiral center (Ad-P*-R') is created. The synthesis of such ligands often proceeds through phosphine-borane intermediates to protect the phosphorus center during subsequent chemical modifications. researchgate.netnih.govacs.org

The immense steric bulk of the adamantyl group in such a ligand would be expected to create a highly defined and restricted chiral pocket around a metal center, potentially leading to exceptionally high levels of enantioselectivity in catalytic reactions. rsc.orgtcichemicals.com While the synthesis of such ligands is challenging, their potential to outperform existing systems in difficult asymmetric transformations, such as hydrogenations or cycloadditions, makes this a compelling direction for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing DI-1-Adamantylphosphinic chloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves reacting di-1-adamantylphosphine with oxidizing agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions. Key steps include:

  • Using inert gas (N₂/Ar) to prevent moisture exposure due to its hygroscopic nature .
  • Recrystallization from dry toluene or hexane to isolate white crystalline product (m.p. 214°C) .
  • Purity verification via ³¹P NMR (δ ~20–25 ppm for phosphinic chlorides) and elemental analysis.
    • Data Table :
ParameterValue/TechniqueReference
Melting Point214°C
StabilityMoisture-sensitive; store <0°C
Purity Analysis³¹P NMR, CHN analysis

Q. How does steric bulk from adamantyl groups influence reactivity in nucleophilic substitutions?

  • Methodology : The adamantyl groups create steric hindrance, slowing reactions at the phosphorus center. Comparative kinetic studies with less bulky analogs (e.g., diphenylphosphinic chloride) can quantify this effect:

  • Use pseudo-first-order kinetics with varying nucleophiles (e.g., amines, alcohols).
  • Monitor reaction progress via FT-IR (P=O and P-Cl stretches) or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic performance data when using this compound as a ligand precursor?

  • Methodology : Discrepancies may arise from:

  • Purity : Trace moisture hydrolyzes P-Cl to P-OH, altering ligand behavior. Validate via Karl Fischer titration .
  • Coordination Geometry : X-ray crystallography of metal complexes (e.g., Pd or Rh) clarifies steric/electronic ligand effects .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) can predict bond angles/distances and compare with experimental data .

Q. How can this compound be utilized in synthesizing hydrolytically stable phosphonate esters?

  • Methodology :

  • React with alcohols/amines under Schlenk conditions to form esters/amides.
  • Stability testing: Expose products to aqueous buffers (pH 1–13) and monitor degradation via ³¹P NMR .
  • Data Table :
DerivativeHydrolysis Half-life (pH 7)Reference
Di-adamantyl methyl>30 days
Di-phenyl methyl5 days

Q. What experimental designs validate the role of this compound in stabilizing transition states during cross-coupling reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • In-situ IR/Raman Spectroscopy : Track P-Cl bond cleavage and metal-ligand coordination during catalysis .
  • Steric Maps : Generate Tolman cone angles or %VBur calculations to quantify steric parameters .

Methodological Considerations

  • Handling : Always use gloveboxes or Schlenk lines for synthesis/storage due to moisture sensitivity .
  • Contradiction Analysis : Cross-validate conflicting data by replicating experiments under strictly controlled conditions (e.g., O₂/H₂O levels) .
  • Comparative Studies : Benchmark against diphenylphosphinic chloride to isolate adamantyl-specific effects .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.